1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole 1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 907985-82-4
VCID: VC21520863
InChI: InChI=1S/C13H16N2O3S/c1-9-8-13(10(2)7-12(9)18-4)19(16,17)15-6-5-11(3)14-15/h5-8H,1-4H3
SMILES: CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2C)OC)C
Molecular Formula: C13H16N2O3S
Molecular Weight: 280.34g/mol

1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole

CAS No.: 907985-82-4

Cat. No.: VC21520863

Molecular Formula: C13H16N2O3S

Molecular Weight: 280.34g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole - 907985-82-4

Specification

CAS No. 907985-82-4
Molecular Formula C13H16N2O3S
Molecular Weight 280.34g/mol
IUPAC Name 1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-3-methylpyrazole
Standard InChI InChI=1S/C13H16N2O3S/c1-9-8-13(10(2)7-12(9)18-4)19(16,17)15-6-5-11(3)14-15/h5-8H,1-4H3
Standard InChI Key BIKKYLPXSCXPDK-UHFFFAOYSA-N
SMILES CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2C)OC)C
Canonical SMILES CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2C)OC)C

Introduction

1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole is a synthetic organic compound characterized by its complex molecular structure. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological activities, including roles as enzyme inhibitors, receptor modulators, and potential therapeutic agents in various diseases.

Synthesis

The synthesis of 1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole typically involves the reaction of 4-methoxy-2,5-dimethyl-benzenesulfonyl chloride with 3-methyl-1H-pyrazole under basic conditions. This reaction is generally performed in organic solvents such as dichloromethane or tetrahydrofuran, utilizing bases like triethylamine or sodium hydroxide to facilitate nucleophilic substitution.

Synthesis Conditions

  • Reagents: 4-Methoxy-2,5-dimethyl-benzenesulfonyl chloride, 3-methyl-1H-pyrazole

  • Solvents: Dichloromethane, Tetrahydrofuran

  • Bases: Triethylamine, Sodium hydroxide

  • Reaction Conditions: Basic conditions, potentially using continuous flow reactors for improved efficiency

Potential Applications

Pyrazole derivatives, including 1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole, are explored for their roles in medicinal chemistry and materials science. Their diverse pharmacological activities make them candidates for further research as therapeutic agents. Other pyrazole derivatives have shown promise in treating various diseases, including cancer and metabolic disorders .

Applications Table

Application AreaPotential Use
Medicinal ChemistryEnzyme inhibitors, receptor modulators, therapeutic agents
Materials ScienceVarious applications due to unique structural properties
Cancer TreatmentSome pyrazole derivatives show cytotoxic activity against cancer cells
Metabolic DisordersPotential use in treating metabolic syndrome and related disorders

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